Cas no 85753-43-1 (K-252c)

K-252c structure
K-252c structure
Produktname:K-252c
CAS-Nr.:85753-43-1
MF:C20H13N3O
MW:311.336724042892
MDL:MFCD00236435
CID:725084

K-252c Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 6,7,12,13-tetrahydro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one
    • K252c
    • 5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one,6,7,12,13-tetrahydro-
    • 6,7,12,13-Tetrahydro-5H-indolo-[2,3-a]pyrrolo[3,4-c]carbazol-5-one
    • K-252c
    • K-252c,6,7,12,13-Tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one
    • staurosporine aglycon
    • STAUROSPORINE AGLYCONE
    • Staurosporinone
    • Staurosporinone,K-252c
    • 6,7,12,13-Tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one (ACI)
    • Antibiotic K 252c
    • K 252c
    • SD 1825
    • MDL: MFCD00236435
    • Inchi: 1S/C20H13N3O/c24-20-17-12(9-21-20)15-10-5-1-3-7-13(10)22-18(15)19-16(17)11-6-2-4-8-14(11)23-19/h1-8,22-23H,9H2,(H,21,24)
    • InChI-Schlüssel: MEXUTNIFSHFQRG-UHFFFAOYSA-N
    • Lächelt: O=C1C2C3=C(C4=C(C=2CN1)C1C(=CC=CC=1)N4)NC1C3=CC=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 311.10600

Experimentelle Eigenschaften

  • Löslichkeit: DMSO: 10 mg/mL, soluble
  • Wasserteilungskoeffizient: Soluble in DMSO at 25mM. Also soluble in methanol. Insoluble in water.
  • PSA: 60.68000
  • LogP: 4.52780

K-252c Sicherheitsinformationen

  • Transportnummer gefährlicher Stoffe:NA 1993 / PGIII
  • WGK Deutschland:3
  • Sicherheitshinweise: S22; S24/25

K-252c Zolldaten

  • HS-CODE:2933990090
  • Zolldaten:

    China Zollkodex:

    2933990090

    Übersicht:

    299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

    Zusammenfassung:

    299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

K-252c Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
ChemScence
CS-0029278-50mg
K-252c
85753-43-1
50mg
$1350.0 2021-09-02
Ambeed
A1002958-10mg
6,7,12,13-Tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one
85753-43-1 98+%
10mg
$633.0 2023-06-13
TRC
K000510-10mg
K252c
85753-43-1
10mg
$ 815.00 2023-09-07
ChemScence
CS-0029278-5mg
K-252c
85753-43-1 ≥99.0%
5mg
$890.0 2022-04-26
MedChemExpress
HY-N6736-1mg
K-252c
85753-43-1 ≥99.0%
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WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci14804-5mg
K-252c
85753-43-1 98%
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eNovation Chemicals LLC
Y1248059-1mg
K-252C
85753-43-1 99%
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SHENG KE LU SI SHENG WU JI SHU
sc-24011A-5 mg
K252c,
85753-43-1 95%
5mg
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LKT Labs
K0023-5 mg
K252c
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5mg
$792.20 2023-07-11
MedChemExpress
HY-N6736-5mg
K-252c
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K-252c Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Solvents: Methanol ,  Dimethyl sulfoxide
Referenz
A short synthesis of staurosporinone (K-252c)
Gaudencio, Susana P.; et al, Tetrahedron Letters, 2003, 44(12), 2577-2578

Herstellungsverfahren 2

Reaktionsbedingungen
Referenz
Direct construction of carbazoles from 2-methyl-indole-3-carbaldehydes and enals
Liu, Dehai; et al, Green Chemistry, 2019, 21(5), 968-972

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Mercury alloy, nonbase, Hg,Zn
2.1 Reagents: Hydrochloric acid ,  Mercury alloy, nonbase, Hg,Zn Solvents: Ethanol ,  Toluene
Referenz
A facile synthesis of staurosporine aglycon
Xie, Guojian; et al, Tetrahedron Letters, 1994, 35(31), 5555-8

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Ammonium acetate ;  3 h, 140 °C
2.1 -
Referenz
Molecular iodine assisted electrocyclisation: Synthesis of arcyriaflavin A and formal synthesis of staurosporinone
Torney, Prachi; et al, Synlett, 2014, 25(15), 2121-2126

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Solvents: Bromobenzene
2.1 Reagents: Triethyl phosphite
Referenz
Synthesis of the staurosporine aglycon
Moody, Christopher J.; et al, Journal of Organic Chemistry, 1992, 57(7), 2105-14

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Catalysts: Palladium chloride Solvents: Dimethylformamide ;  1 h, 90 °C
2.1 Reagents: Tin ,  Hydrochloric acid Solvents: Acetic acid ;  4 h, 100 °C
Referenz
Friedel-Crafts alkylation on indolocarbazoles catalyzed by two dimethylallyltryptophan synthases from Aspergillus
Yu, Xia; et al, Tetrahedron Letters, 2012, 53(50), 6861-6864

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Anisole ;  1 h, 0 °C → 110 °C
Referenz
A General Carbazole Synthesis via Stitching of Indole-Ynones with Nitromethanes: Application to Total Synthesis of Carbazomycin A, Calothrixin B, and Staurosporinone
Singh, Shweta; et al, Organic Letters, 2019, 21(9), 3372-3376

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  overnight, reflux
Referenz
Bronsted Acid Catalyzed One-Pot Benzannulation of 2-Alkenylindoles under Aerial Oxidation: A Route to Carbazoles and Indolo[2,3-a]carbazole Alkaloids
Saha, Shuvendu; et al, Organic Letters, 2018, 20(21), 6920-6924

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Anisole ,  Aluminum chloride ;  1 h, 110 °C
Referenz
Synthesis of N-Protected Staurosporinones
Wada, Yasuhiro; et al, Journal of Organic Chemistry, 2007, 72(6), 2008-2014

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Triethyl phosphite
Referenz
Synthesis of the staurosporine aglycon
Moody, Christopher J.; et al, Journal of Organic Chemistry, 1992, 57(7), 2105-14

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Referenz
Oxidative cyclizations with palladium acetate. A short synthesis of staurosporine aglycon
Harris, William; et al, Tetrahedron Letters, 1993, 34(51), 8361-4

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Catalysts: Dirhodium tetraacetate
Referenz
Intermolecular metal-catalyzed carbenoid cyclopropanations
Davies, Huw M. L.; et al, Organic Reactions (Hoboken, 2001, 57,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Anisole ,  Aluminum chloride ;  1 h, 110 °C
Referenz
Synthesis of N-Protected Staurosporinones
Wada, Yasuhiro; et al, Journal of Organic Chemistry, 2007, 72(6), 2008-2014

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Tin ,  Hydrochloric acid Solvents: Acetic acid ,  Water ;  100 °C
Referenz
Novel cycloalkene indole carbazole alkaloids via the ring-closing metathesis reaction
Wilson, Lawrence J.; et al, Tetrahedron Letters, 2007, 48(41), 7399-7403

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Palladium diacetate
1.2 Reagents: Lithium aluminum hydride
1.3 Catalysts: Palladium
Referenz
A New, Efficient Method for the Synthesis of Bisindolylmaleimides
Faul, Margaret M.; et al, Journal of Organic Chemistry, 1998, 63(17), 6053-6058

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  10 h, reflux
Referenz
Synthetic studies on indolocarbazoles: total synthesis of Staurosporine Aglycon
Rajeshwaran, Ganesan Gobi; et al, Organic Letters, 2011, 13(6), 1418-1421

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Tin ,  Hydrochloric acid Solvents: Acetic acid ,  Water ;  5 h, 110 °C
Referenz
Simplified staurosporine analogs as potent JAK3 inhibitors
Yang, Shyh-Ming; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(2), 326-331

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Solvents: Decalin ,  Triethyl phosphite ;  overnight, reflux
1.2 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  overnight, reflux
Referenz
Bronsted Acid Catalyzed One-Pot Benzannulation of 2-Alkenylindoles under Aerial Oxidation: A Route to Carbazoles and Indolo[2,3-a]carbazole Alkaloids
Saha, Shuvendu; et al, Organic Letters, 2018, 20(21), 6920-6924

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium iodide ,  Boron trichloride Solvents: Dichloromethane ,  1,2-Dichlorobenzene ;  30 min, 210 °C
Referenz
The total synthesis of K-252c (staurosporinone) via a sequential C-H functionalization strategy
Fox, J. C.; et al, Chemical Science, 2016, 7(4), 2706-2710

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Solvents: Dimethyl sulfoxide
Referenz
Production of the staurosporine aglycon K-252c with a blocked mutant of the staurosporine producer strain Streptomyces longisporoflavus and by biotransformation of staurosporine with Streptomyces mediocidicus ATCC 13279
Goeke, K.; et al, Journal of Antibiotics, 1995, 48(5), 428-30

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Solvents: Bromobenzene
2.1 Solvents: Triethyl phosphite
Referenz
Synthesis of the staurosporine aglycon
Moody, Christopher J.; et al, Journal of the Chemical Society, 1990, (23), 1667-8

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Solvents: Triethyl phosphite
Referenz
Synthesis of the staurosporine aglycon
Moody, Christopher J.; et al, Journal of the Chemical Society, 1990, (23), 1667-8

Herstellungsverfahren 23

Reaktionsbedingungen
1.1 Reagents: Tin ,  Hydrochloric acid Solvents: Acetic acid ,  Water ;  2 h, 100 °C; 2 h, 100 °C
Referenz
Synthetic staurosporines via a ring closing metathesis strategy as potent JAK3 inhibitors and modulators of allergic responses
Wilson, Lawrence J.; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(12), 3333-3338

Herstellungsverfahren 24

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  10 h, reflux
1.2 Solvents: Water ;  0 °C
Referenz
Synthetic Studies on Indolocarbazoles: A Facile Synthesis of Staurosporinone Analogues
Raju, Potharaju; et al, European Journal of Organic Chemistry, 2015, 2015(32), 7131-7145

Herstellungsverfahren 25

Reaktionsbedingungen
1.1 Reagents: Triethyl phosphite Solvents: 1,2-Dichlorobenzene ;  12 h, reflux
2.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  10 h, reflux
2.2 Solvents: Water ;  0 °C
Referenz
Synthetic Studies on Indolocarbazoles: A Facile Synthesis of Staurosporinone Analogues
Raju, Potharaju; et al, European Journal of Organic Chemistry, 2015, 2015(32), 7131-7145

Herstellungsverfahren 26

Reaktionsbedingungen
Referenz
Synthesis of 2,2'-biindole: formal synthesis of arcyriaflavin-A and staurosporinone (K-252c)
Parvatkar, P. T.; et al, Asian Journal of Chemistry, 2012, 24(5), 2213-2215

K-252c Raw materials

K-252c Preparation Products

K-252c Verwandte Literatur

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